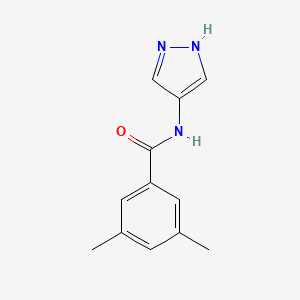
3-methyl-N-(1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to exhibit unique biochemical and physiological effects that make it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to the reduction of prostaglandin synthesis, which is responsible for inflammation, pain, and fever. Additionally, this compound has been reported to exhibit antioxidant and neuroprotective activities, which may contribute to its potential pharmaceutical applications.
Biochemical and Physiological Effects:
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Further studies are required to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments include its low toxicity, high solubility in water, and reliable synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its potential pharmaceutical applications.
Direcciones Futuras
There are several future directions for the research of 3-methyl-N-(1H-pyrazol-4-yl)benzamide. These include:
1. Investigating the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Studying the mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide to fully understand its potential pharmaceutical applications.
3. Developing more efficient synthesis methods for this compound to increase its availability for research purposes.
4. Conducting further studies to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
5. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-methyl-N-(1H-pyrazol-4-yl)benzamide is a promising compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The synthesis method for this compound is reliable and efficient, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential pharmaceutical applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The scientific research application of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is still in its early stages, and further studies are required to fully understand its potential.
Propiedades
IUPAC Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHQXFXCULMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)




![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)

